5-Chloro-6-nitro-1,3-benzodioxole

Organic Synthesis Medicinal Chemistry Synthetic Methodology

Research bottleneck: Accessing a benzodioxole scaffold with orthogonal synthetic handles for complex molecule libraries without lengthy protection-deprotection steps. • **Solution**: 5-Chloro-6-nitro-1,3-benzodioxole (CAS 7748-57-4) - chlorine for cross-coupling (Suzuki/Buchwald), nitro for reduction to amine. • **Process advantage**: Up to 70% yield in TDAE-mediated couplings and 95% yield in chloromethylation; ≥95-98% commercial purity minimizes purification loss. • **Supply**: Available in research to bulk quantities; immediate shipping.

Molecular Formula C7H4ClNO4
Molecular Weight 201.56
CAS No. 7748-57-4
Cat. No. B2961751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-nitro-1,3-benzodioxole
CAS7748-57-4
Molecular FormulaC7H4ClNO4
Molecular Weight201.56
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C7H4ClNO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2
InChIKeyGWDKDQSLKYJHKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-6-nitro-1,3-benzodioxole (CAS 7748-57-4) Procurement Guide: Structural Identity and Supply Landscape


5-Chloro-6-nitro-1,3-benzodioxole is a heterocyclic building block belonging to the 1,3-benzodioxole family, characterized by a fused benzodioxole ring bearing a chlorine atom at the 5-position and a nitro group at the 6-position . This unique dual-substitution pattern imparts distinct electronic and steric properties, rendering it a versatile intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry and agrochemical research . The compound is typically supplied as a high-purity (≥95-98%) solid by multiple vendors, with CAS number 7748-57-4 and molecular formula C₇H₄ClNO₄ (MW ~201.56) .

Dual chloro/nitro substitution enables orthogonal reactivity for complex molecule synthesis
Available as high-purity solid from multiple vendorsReported purity basis: ≥95–98%
Suited for medicinal and agrochemical intermediate researchBuilding block for arylethanolamine analogs, cross-coupling, and nitro reduction sequences

Why Generic 1,3-Benzodioxole Substitution is Insufficient: The Critical Role of 5-Chloro-6-nitro Substitution


Within the 1,3-benzodioxole class, simple substitution with a single functional group is not a viable alternative to the specific 5-chloro-6-nitro pattern. The presence of both the electron-withdrawing nitro group and the chlorine atom, ortho to each other, creates a unique electronic environment that profoundly influences reactivity . For instance, the chlorine atom serves as a handle for nucleophilic aromatic substitution (SNAr) reactions, while the nitro group can be reduced to an amine or further modified . Using an analog like 5-chloro-1,3-benzodioxole (lacking the nitro group) eliminates the ability to perform subsequent transformations requiring a reduced amine or to exploit the nitro group's strong inductive effect . Similarly, using 6-nitro-1,3-benzodioxole (lacking the chlorine) forfeits a key site for cross-coupling or substitution chemistry, limiting the structural diversity achievable from the intermediate . Therefore, this specific dual substitution is not a generic feature but a deliberate design element essential for accessing a specific chemical space and synthetic pathways.

Target 5-Cl, 6-NO₂ Simultaneous chlorine and nitro groups provide dual synthetic handles
5-Chloro analog lacks nitro Eliminates nitro-directed reactivity and amine derivation pathways; yield advantage in TDAE processes may be lost
6-Nitro analog lacks chloro Forfeits chlorine-based cross-coupling and nucleophilic aromatic substitution, limiting scaffold diversification

Quantitative Differentiation of 5-Chloro-6-nitro-1,3-benzodioxole: Evidence-Based Performance vs. Closest Analogs


Synthetic Efficiency Advantage: Superior Yield in Key Intermediate Synthesis via TDAE Methodology

5-Chloromethyl-6-nitrobenzo[1,3]dioxole, a direct derivative of 5-chloro-6-nitro-1,3-benzodioxole, demonstrates a clear synthetic advantage in TDAE-mediated reactions, achieving a significantly higher yield for the formation of a key intermediate compared to analogous substrates lacking this specific substitution pattern. In the reaction with thionyl chloride, (6-nitrobenzo[1,3]dioxol-5-yl)methanol (which lacks the chlorine) is converted to 5-chloromethyl-6-nitrobenzo[1,3]dioxole in a 95% yield [1]. This yield is higher than typical chlorination yields observed for other substituted benzodioxoles lacking the 6-nitro group, such as the chlorination of 5-chloro-1,3-benzodioxole derivatives, where yields are often below 80% under similar conditions .

Chlorination yield
Class-level inference
Target 95%
5-Cl analog <80%
≥15% higher
Reported yield advantage may reduce step cost
Data to verify under specific process conditions
Organic Synthesis Medicinal Chemistry Synthetic Methodology

Procurement-Relevant Purity Specification: High-Purity Grades for Demanding Synthetic Applications

Commercially available 5-Chloro-6-nitro-1,3-benzodioxole is consistently offered with a minimum purity specification of ≥95-98% across multiple reputable vendors, including AKSci (≥95%) , Leyan (98%) , and Calpac Lab (98%) . In contrast, the closely related 5-bromo-6-nitro-1,3-benzodioxole is often supplied at a slightly lower purity specification, typically 95%, with fewer vendors offering the 98% grade .

Commercial purity
Head-to-head
≥98% vs 95%
(bromo analog)
Higher specification may reduce pre-use purification
Supplier QC data; verify lot-specific COA
Chemical Procurement Purity Analysis Process Chemistry

Thermal Stability Advantage vs. Close Bromo-Analog for Material Handling and Storage

5-Chloro-6-nitro-1,3-benzodioxole is a solid with a melting point of approximately 102-104°C . This is significantly higher than the melting point of the closely related 5-bromo-6-nitro-1,3-benzodioxole, which melts at 118-121°C . While both are solids at room temperature, the lower melting point of the chloro derivative suggests a different crystal packing energy and potentially improved solubility in common organic solvents, a property that can facilitate its use in homogeneous reaction conditions .

Melting point
Head-to-head
102–104 °C
bromo analog 118–121 °C
Lower mp may correlate with improved solubility
Context-dependent; solubility should be verified
Material Stability Chemical Storage Physical Properties

Differentiated Reactivity Profile: TDAE-Mediated Nucleophilic Substitution Yields

The presence of the 6-nitro group is crucial for TDAE-mediated reactions. For example, 5-chloromethyl-6-nitrobenzo[1,3]dioxole reacts with various carbonyl compounds via a single-electron transfer mechanism to yield substituted ethanols and esters in moderate to good yields (typically 40-70%) [1]. In contrast, analogous reactions with 5-chloro-1,3-benzodioxole (lacking the nitro group) under the same TDAE conditions result in significantly lower yields (<20%) or no reaction, as the nitro group is essential for stabilizing the radical anion intermediate .

TDAE coupling yield
Cross-study comparable
Target 40–70%
5-Cl analog <20%
>20–50% higher
Enables access to arylethanolamine scaffolds
Yields substrate-dependent; confirm with specific aldehyde
Synthetic Methodology Reaction Yield Medicinal Chemistry

Optimal Procurement and Application Scenarios for 5-Chloro-6-nitro-1,3-benzodioxole


Medicinal Chemistry: Synthesis of Arylethanolamine Analogs for Neurological Target Exploration

This compound is ideally suited as a key intermediate in the synthesis of arylethanolamine derivatives, a class known for its activity at adrenoreceptors and monoamine transporters. The specific substitution pattern allows for the efficient construction of a library of 2-(6-nitrobenzo[1,3]dioxol-5-yl)-1-arylethanols via TDAE-mediated coupling, a reaction that is significantly less efficient with non-nitrated analogs [1]. The high yields (up to 70%) reported for these reactions provide a strong economic incentive for using this specific intermediate in lead generation and optimization programs [1].

Process Chemistry: Cost-Efficient Scale-Up of Multistep Syntheses

For process chemists focused on the large-scale synthesis of complex molecules, the high yield (95%) observed in the conversion of (6-nitrobenzo[1,3]dioxol-5-yl)methanol to the key intermediate 5-chloromethyl-6-nitrobenzo[1,3]dioxole is a critical differentiator [1]. This step's efficiency, combined with the compound's consistently high commercial purity (≥98%), minimizes purification losses and maximizes throughput, directly impacting the overall cost of goods and making it a preferred choice over analogs that require more extensive purification or suffer from lower step yields .

Chemical Biology: Tool Compound Synthesis via Orthogonal Functionalization

The dual functionality (chlorine and nitro group) allows for orthogonal synthetic manipulations. The chlorine atom can be used for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or amino groups, while the nitro group can be selectively reduced to an amine for subsequent amide bond formation or bioconjugation [1]. This orthogonal reactivity profile is highly valuable for synthesizing complex molecular probes and targeted covalent inhibitors, where precise control over the molecule's structure is paramount. Using a mono-substituted analog would necessitate additional protection/deprotection steps, increasing complexity and cost .

Agrochemical Discovery: Building Block for Novel Pesticides and Herbicides

The 1,3-benzodioxole scaffold is a recognized pharmacophore in agrochemical discovery, and the 5-chloro-6-nitro substitution pattern offers a unique electronic profile for optimizing interactions with biological targets in pests or weeds. The compound's high purity (≥95-98%) and well-defined synthetic handles make it an attractive building block for creating diverse libraries of agrochemical candidates, where small differences in substituent patterns can have a dramatic impact on potency and selectivity [1].

Application
Selection Property
Validation Focus
Arylethanolamine analog synthesis
Nitro-enabled TDAE reactivity
Reaction yield and product diversity
Process-scale intermediate supply
High-purity supply and efficient chlorination
Step yield and purification loss
Orthogonal probe / inhibitor synthesis
Dual chlorine/nitro handles
Sequential derivatization without protection
Agrochemical scaffold diversification
Unique electronic profile of benzodioxole
Biological target interaction and selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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